6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one

Catalog No.
S6429795
CAS No.
1333852-76-8
M.F
C13H16ClNO2
M. Wt
253.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiper...

CAS Number

1333852-76-8

Product Name

6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one

IUPAC Name

6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

InChI

InChI=1S/C13H16ClNO2/c1-15-12(17)6-5-10(8-16)13(15)9-3-2-4-11(14)7-9/h2-4,7,10,13,16H,5-6,8H2,1H3

InChI Key

DSSCUKHWZZZACQ-UHFFFAOYSA-N

SMILES

CN1C(C(CCC1=O)CO)C2=CC(=CC=C2)Cl

Canonical SMILES

CN1C(C(CCC1=O)CO)C2=CC(=CC=C2)Cl

6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one is a chemical compound with the molecular formula C13H16ClNO2C_{13}H_{16}ClNO_2 and a molecular weight of approximately 253.72 g/mol. This compound features a piperidine ring substituted with a hydroxymethyl group and a chlorophenyl moiety, which contributes to its unique properties and potential applications in medicinal chemistry and pharmacology . Its structural characteristics make it a subject of interest in various fields, including drug development and chemical synthesis.

Typical of piperidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The hydroxymethyl group may be further reduced to yield alcohols or other functional groups, depending on the reagents used.
  • Condensation Reactions: The presence of the hydroxymethyl group allows for potential condensation reactions with carbonyl compounds, leading to the formation of more complex structures.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Preliminary studies suggest that 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one exhibits notable biological activities. It has been evaluated for its potential as an analgesic and anti-inflammatory agent. Additionally, compounds with similar piperidine structures have shown promise in modulating neurotransmitter systems, indicating that this compound may also have effects on central nervous system pathways. Further research is required to elucidate its specific mechanisms of action and therapeutic potential.

Various synthetic routes can be employed to synthesize 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one. A common method involves:

  • Formation of the Piperidine Ring: Starting from 1-methylpiperidin-2-one, chlorination can be performed to introduce the chlorophenyl group.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through a reaction with formaldehyde or similar aldehydes under basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from byproducts.

This multi-step synthesis highlights the complexity involved in producing this compound.

6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one has potential applications in:

  • Pharmaceutical Development: Given its structural features, it could serve as a lead compound for developing new analgesics or anti-inflammatory drugs.
  • Chemical Research: Its unique properties make it valuable for studying piperidine derivatives and their biological effects.
  • Material Science: It may also have applications in creating new materials with specific chemical properties due to its functional groups .

Interaction studies involving 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one are crucial for understanding its pharmacodynamics. Preliminary findings suggest that it may interact with various receptors in the central nervous system, potentially influencing neurotransmitter activity. Further studies using techniques such as radioligand binding assays or electrophysiological recordings could provide insights into its mechanism of action and therapeutic efficacy.

Several compounds share structural similarities with 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Hydroxymethyl)-1-methylpiperidin-2-oneLacks chlorophenyl groupSimpler structure, less biological activity reported
3-Chloro-4-(hydroxymethyl)piperidineContains hydroxymethyl but different ring structurePotentially different pharmacological profile
6-(4-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-oneSimilar substitution patternMay exhibit different receptor interactions

These comparisons illustrate how structural variations influence biological activity and potential applications, emphasizing the uniqueness of 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one within this class of compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.0869564 g/mol

Monoisotopic Mass

253.0869564 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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